trans-2-Hexenyl 2-methylbutyrate
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Overview
Description
trans-2-Hexenyl 2-methylbutyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound has a fruity taste.
Scientific Research Applications
1. Role in Plant Fragrance
trans-2-Hexenyl 2-methylbutyrate is identified as a component in the fragrance of Patrinia scabiosifolia flowers. This compound contributes to the overall flowery fragrance of the plant, which is significant in the field of flavoring and cosmetics (Kang, Wang, & Tian, 2011).
2. Physical Properties in Fragrance and Flavor Esters
The density and viscosity of various fragrance and flavor esters, including this compound, have been measured and correlated with temperature-dependence equations. This research is vital for applications in the fragrance and flavor industry (Djojoputro & Ismadji, 2005).
3. Chemical Interactions and Stability
Studies on the stereochemistry of hexenyl radical cyclizations have investigated compounds similar to this compound. Understanding these reactions is crucial for synthetic chemistry and pharmaceutical applications (Tripp, Schiesser, & Curran, 2005).
4. Atmospheric Chemistry and Environmental Impact
The gas-phase reaction of this compound with ozone has been studied to understand its environmental impact, particularly its role in atmospheric chemistry and potential implications on air quality (Grosjean, Grosjean, & Seinfeld, 1996).
5. Vaporization Properties for Flavoring
Research on the vaporization properties of esters used in flavors, including this compound, provides essential data for their application in food flavoring and fragrance industries (Kozlovskiy, Gobble, & Chickos, 2015).
6. Utility in Organometallic Chemistry
The reaction of related compounds with methylcopper(I) indicates the utility of this compound in organometallic chemistry and synthesis (Yamamoto et al., 1977).
Properties
CAS No. |
94089-01-7 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-hex-2-enyl] 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+ |
InChI Key |
SXJKRFLZGRFPBD-BQYQJAHWSA-N |
Isomeric SMILES |
CCC/C=C/COC(=O)C(C)CC |
SMILES |
CCCC=CCOC(=O)C(C)CC |
Canonical SMILES |
CCCC=CCOC(=O)C(C)CC |
density |
0.874-0.879 (20°) |
94089-01-7 | |
physical_description |
Liquid; Mild fruity aroma |
solubility |
Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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